molecular formula C21H24N2OS B11623783 2-(Ethylsulfanyl)-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-(Ethylsulfanyl)-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11623783
M. Wt: 352.5 g/mol
InChI Key: DPVFFIJJKJDOHU-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, an ethylsulfanyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of an appropriate aldehyde with a β-ketoester in the presence of ammonium acetate and a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Ethylsulfanyl)-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The ethylsulfanyl group can form hydrogen bonds or interact with hydrophobic pockets in proteins, while the quinoline core can intercalate with DNA or interact with other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-(Ethylsulfanyl)-5-oxo-4-[4-(methyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

2-(Ethylsulfanyl)-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to the presence of the ethylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the quinoline core with the ethylsulfanyl and carbonitrile groups provides a distinct set of properties that can be exploited in various applications .

Properties

Molecular Formula

C21H24N2OS

Molecular Weight

352.5 g/mol

IUPAC Name

2-ethylsulfanyl-5-oxo-4-(4-propan-2-ylphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C21H24N2OS/c1-4-25-21-16(12-22)19(15-10-8-14(9-11-15)13(2)3)20-17(23-21)6-5-7-18(20)24/h8-11,13,19,23H,4-7H2,1-3H3

InChI Key

DPVFFIJJKJDOHU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)C(C)C)C#N

Origin of Product

United States

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